N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridinyl group and a phenylaminoethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Attachment of the Phenylaminoethyl Group: This step involves the reaction of the piperazine derivative with phenyl isocyanate or phenyl isothiocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide: This compound has a similar piperazine ring structure but with a phenothiazine moiety instead of a pyridinyl group.
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the other substituents attached to the piperazine ring.
Uniqueness
N-[2-oxo-2-(phenylamino)ethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2-anilino-2-oxoethyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c24-17(21-15-6-2-1-3-7-15)14-20-18(25)23-12-10-22(11-13-23)16-8-4-5-9-19-16/h1-9H,10-14H2,(H,20,25)(H,21,24) |
InChI Key |
AZSPVGXCOOEWGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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